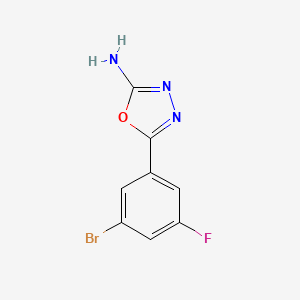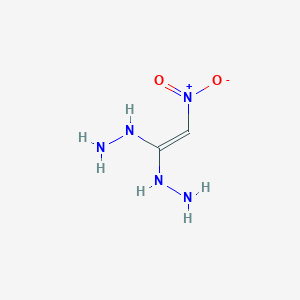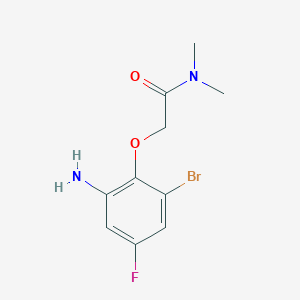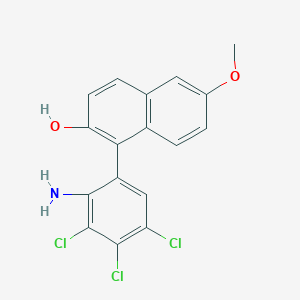
1-(2-Amino-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with an amino group, three chlorine atoms, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2,3,4,5-tetrachloronitrobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Methoxylation: The naphthalene ring is introduced through a Friedel-Crafts alkylation reaction, followed by methoxylation using methanol and a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder in the presence of hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of 1-(2-Nitro-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol.
Reduction: Reformation of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and chlorine substituents can influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(2-Amino-3,4,5-trichlorophenyl)-naphthalen-2-ol: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
1-(2-Amino-3,4,5-trichlorophenyl)-6-hydroxynaphthalen-2-ol: Contains a hydroxyl group instead of a methoxy group, influencing its solubility and interaction with biological targets.
Uniqueness: 1-(2-Amino-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol is unique due to the presence of both the methoxy group and the amino group, which provide a balance of hydrophilic and lipophilic properties. This combination can enhance its binding affinity to specific molecular targets and improve its potential as a therapeutic agent.
Properties
Molecular Formula |
C17H12Cl3NO2 |
|---|---|
Molecular Weight |
368.6 g/mol |
IUPAC Name |
1-(2-amino-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol |
InChI |
InChI=1S/C17H12Cl3NO2/c1-23-9-3-4-10-8(6-9)2-5-13(22)14(10)11-7-12(18)15(19)16(20)17(11)21/h2-7,22H,21H2,1H3 |
InChI Key |
FBUCYPRDPLRVCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)O)C3=CC(=C(C(=C3N)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12086618.png)

![[3,5,6-triacetyloxy-4-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12086628.png)





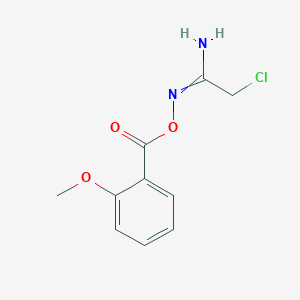
![4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12086673.png)
